An In-depth Technical Guide to Eliglustat-d15: Properties, Application, and Analysis
An In-depth Technical Guide to Eliglustat-d15: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat-d15 is the deuterated analog of Eliglustat, a potent and specific inhibitor of glucosylceramide synthase. This isotopic labeling renders Eliglustat-d15 an invaluable tool in the bioanalysis of Eliglustat, where it serves as a high-fidelity internal standard for quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical structure of Eliglustat-d15, its role in the context of Eliglustat's mechanism of action, and detailed protocols for its application in experimental settings. Furthermore, it presents key quantitative data from clinical studies of Eliglustat, underscoring the importance of precise analytical methodologies facilitated by the use of its deuterated counterpart.
Introduction to Eliglustat and the Role of Deuteration
Eliglustat is a substrate reduction therapy approved for the treatment of Gaucher disease type 1. Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues. By inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, Eliglustat effectively reduces the rate of glucosylceramide production to match its impaired degradation.
The therapeutic efficacy and safety of Eliglustat are directly related to its plasma concentrations. Therefore, accurate and precise quantification of Eliglustat in biological matrices is paramount throughout its preclinical and clinical development. This is where isotopically labeled internal standards, such as Eliglustat-d15, become indispensable.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. In mass spectrometry, this mass difference allows for the clear differentiation of the analyte (Eliglustat) from the internal standard (Eliglustat-d15), while their similar chromatographic behavior and ionization efficiency ensure that any variability during sample preparation and analysis is accounted for, leading to highly reliable quantitative results.
Chemical Structure and Properties of Eliglustat-d15
Eliglustat-d15 is a stable, non-radioactive, isotopically labeled form of Eliglustat. The "d15" designation indicates that fifteen hydrogen atoms in the octanamide moiety of the molecule have been replaced with deuterium.
Chemical Structure:
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Systematic Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
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Molecular Formula: C₂₃H₂₁D₁₅N₂O₄
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Molecular Weight: Approximately 419.64 g/mol
The core structure consists of a benzodioxin ring, a pyrrolidine ring, and a deuterated octanamide side chain. The stereochemistry at the two chiral centers is (1R, 2R), which is crucial for its biological activity.
Mechanism of Action of Eliglustat and the Glycosphingolipid Synthesis Pathway
Eliglustat targets the enzyme glucosylceramide synthase (GCS), which is a key player in the biosynthesis of glycosphingolipids. The pathway begins with ceramide, to which GCS adds a glucose molecule, forming glucosylceramide. This is the precursor for a wide array of more complex glycosphingolipids. In Gaucher disease, the subsequent breakdown of glucosylceramide is impaired. Eliglustat's inhibitory action reduces the initial production of glucosylceramide, thereby alleviating the substrate burden on the deficient enzyme.
Caption: Glycosphingolipid synthesis pathway and the inhibitory action of Eliglustat.
Quantitative Data from Clinical Trials of Eliglustat
The efficacy of Eliglustat has been demonstrated in several clinical trials. The following tables summarize key quantitative outcomes from these studies, highlighting the clinical improvements observed in patients with Gaucher disease type 1.
Table 1: Efficacy of Eliglustat in Treatment-Naïve Patients (ENGAGE Trial, 4.5 Years) [1][2][3]
| Parameter | Baseline (Mean ± SD or Median) | 4.5 Years (Mean ± SD or Median) | Percent Change |
| Spleen Volume (multiples of normal) | 17.1 | 5.8 | -66% |
| Liver Volume (multiples of normal) | 1.5 | 1.1 | -23% |
| Hemoglobin (g/dL) | 11.9 | 13.4 | +1.4 g/dL |
| Platelet Count (x 10⁹/L) | 67.6 | 122.6 | +87% |
| Chitotriosidase (nmol/h/mL) | 13,394 | 2,312 | -82% |
| Glucosylceramide (µg/mL) | 11.5 | 2.4 | -79% |
| Glucosylsphingosine (ng/mL) | 518.5 | 72.1 | -84% |
| Spine T-score | -1.07 | -0.53 | Improvement |
Table 2: Long-Term Efficacy of Eliglustat (Phase 2 Trial, 8 Years) [4]
| Parameter | Baseline (Mean ± SD) | 8 Years (Mean ± SD) | Percent Change |
| Spleen Volume (multiples of normal) | 16.8 ± 9.5 | 4.9 ± 3.2 | -69% |
| Liver Volume (multiples of normal) | 1.7 ± 0.5 | 1.1 ± 0.3 | -34% |
| Hemoglobin (g/dL) | 11.3 ± 1.5 | 13.5 ± 1.2 | +2.2 g/dL |
| Platelet Count (x 10⁹/L) | 68.7 ± 21.2 | 135.3 ± 56.6 | +113% |
Experimental Protocol: Quantification of Eliglustat in Human Plasma using LC-MS/MS with Eliglustat-d15 Internal Standard
This section provides a detailed methodology for the quantification of Eliglustat in human plasma, a critical assay in pharmacokinetic and clinical studies.
5.1. Materials and Reagents
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Eliglustat reference standard
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Eliglustat-d15 internal standard
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC or LC-MS grade)
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Formic acid (LC-MS grade)
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Water (deionized, 18 MΩ·cm or higher)
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Methanol (HPLC or LC-MS grade)
5.2. Instrumentation
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High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
5.3. Preparation of Stock and Working Solutions
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Eliglustat Stock Solution (1 mg/mL): Accurately weigh and dissolve Eliglustat reference standard in methanol.
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Eliglustat-d15 Stock Solution (1 mg/mL): Accurately weigh and dissolve Eliglustat-d15 in methanol.
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Eliglustat Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
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Eliglustat-d15 Internal Standard Working Solution: Dilute the Eliglustat-d15 stock solution with 50:50 (v/v) methanol:water to a final concentration of, for example, 100 ng/mL.
5.4. Sample Preparation (Protein Precipitation)
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Label polypropylene tubes for calibration standards, quality controls, and unknown samples.
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To 100 µL of plasma in each tube, add 10 µL of the Eliglustat-d15 internal standard working solution.
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For calibration standards, add a known volume of the corresponding Eliglustat working solution. For blanks, add 10 µL of 50:50 methanol:water.
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Vortex each tube for 10 seconds.
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Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
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Vortex vigorously for 30 seconds.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
5.5. LC-MS/MS Conditions
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LC Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Flow Rate: 0.4 mL/min.
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Gradient Elution:
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0-0.5 min: 95% A
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0.5-2.5 min: Linear gradient to 5% A
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2.5-3.0 min: Hold at 5% A
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3.0-3.1 min: Return to 95% A
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3.1-4.0 min: Re-equilibration at 95% A
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Injection Volume: 5 µL.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Eliglustat: m/z 405.4 → 84.1
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Eliglustat-d15: The precursor ion will be shifted by +15 Da (m/z 420.4), and the product ion will depend on the fragmentation pattern, which should be confirmed by direct infusion of the standard.
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5.6. Data Analysis
The concentration of Eliglustat in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards of known concentrations.
Caption: Workflow for the quantification of Eliglustat in plasma.
Conclusion
Eliglustat-d15 is a critical analytical tool for the development and clinical use of Eliglustat. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable pharmacokinetic data, which is essential for establishing the safety and efficacy of this important therapy for Gaucher disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Eliglustat and its deuterated analog.
References
- 1. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
